1-(Thiophen-2-ylmethyl)piperidin-4-one
Description
1-(Thiophen-2-ylmethyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a thiophen-2-ylmethyl group. The piperidin-4-one scaffold is a versatile pharmacophore in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPMKIGUADGFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41661-54-5 | |
| Record name | 1-(thiophen-2-ylmethyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Thiophen-2-ylmethyl)piperidin-4-one typically involves the reaction of thiophene-2-carbaldehyde with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(Thiophen-2-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent on the piperidin-4-one core significantly influences molecular weight, solubility, and reactivity. Below is a comparison of key analogs:
*Calculated based on analogous structures.
Key Observations :
- Electron-rich substituents (e.g., thiophene, thiazole) increase aromatic interactions and stability .
- Alkyne groups (e.g., 1-(Prop-2-yn-1-yl)piperidin-4-one) introduce reactivity for click chemistry applications .
- Pyridine substituents improve aqueous solubility due to basic nitrogen .
Green Chemistry Approach
- 1-(2-Pyridinylmethyl)piperidin-4-one : Synthesized via a green chemistry route using reductive amination, avoiding toxic reagents and improving yield (>80%) .
- Comparison : Traditional methods for thiophene-containing analogs (e.g., this compound) may require multi-step protection/deprotection strategies, reducing efficiency.
Coupling Reactions
Stability and Reactivity
Biological Activity
1-(Thiophen-2-ylmethyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a thiophenyl group. Its chemical structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies. The compound can undergo several chemical reactions including oxidation and reduction, which can modify its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-negative bacteria. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| P. aeruginosa | 25 µg/mL |
| S. aureus | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies have shown that the compound can significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7.
Case Study: MDA-MB-231 Cell Line
In a study evaluating the effects of several piperidine derivatives, this compound was found to decrease cell viability at concentrations as low as 6.25 µM. The results are summarized below:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 6.25 | 45 |
| 12.5 | 30 |
| 25 | 15 |
These findings suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Binding : Potential binding to receptors associated with cellular signaling pathways could modulate cellular responses.
- Targeted Therapy : It may act on histone acetyltransferases (HATs), influencing gene expression related to cancer cell survival.
Pharmacokinetics and Safety Profile
Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption and bioavailability characteristics, making it a promising candidate for further development as a therapeutic agent. However, detailed toxicity studies are required to assess its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
